ML349

描述

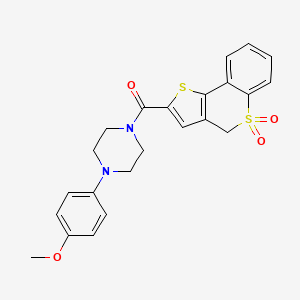

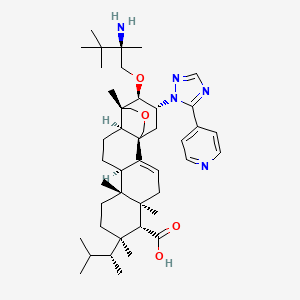

ML349是一种合成有机化合物,以其作为溶血磷脂酶2(LYPLA2)的选择性和可逆抑制剂而闻名。它也是酰基蛋白硫酯酶2(APT2)的有效抑制剂。该化合物化学式为C23H22N2O4S2,分子量为454.56 g/mol .

科学研究应用

ML349具有广泛的科学研究应用,包括:

化学: 用作研究溶血磷脂酶2和酰基蛋白硫酯酶2抑制的工具化合物。

生物学: 用于研究溶血磷脂酶2和酰基蛋白硫酯酶2在细胞过程中的作用。

医学: 研究其在溶血磷脂酶2和酰基蛋白硫酯酶2参与的疾病中的潜在治疗应用。

生化分析

Biochemical Properties

ML349 plays a significant role in biochemical reactions, particularly as an inhibitor of APT2 and LYPLA2 . It interacts with these enzymes, inhibiting their activity and thereby influencing the biochemical processes they are involved in . The nature of these interactions is characterized by the binding of this compound to the active sites of these enzymes, effectively blocking their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of APT2 and LYPLA2 . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to cause a slight activation of AKT in NRAS mutant cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active sites of APT2 and LYPLA2, inhibiting their function . This results in changes in gene expression and impacts various cellular processes. The binding interactions of this compound with these biomolecules are key to its mechanism of action .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with APT2 and LYPLA2

准备方法

合成路线和反应条件: ML349的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂,如二甲基亚砜(DMSO)和催化剂来促进反应 .

工业生产方法: this compound的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程包括优化反应条件,以确保高产率和纯度。该化合物通常使用高效液相色谱法(HPLC)等技术进行纯化,以达到≥98%的纯度 .

化学反应分析

反应类型: ML349会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: this compound可以被还原以形成还原衍生物。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等试剂。

还原: 通常使用硼氢化钠或氢化铝锂等试剂。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生具有额外氧原子的氧化衍生物,而还原可能会产生具有较少氧原子的还原衍生物 .

作用机制

ML349通过选择性和可逆地抑制溶血磷脂酶2和酰基蛋白硫酯酶2来发挥其作用。该化合物与这些酶的活性位点结合,阻止其正常功能。这种抑制导致溶血磷脂和酰基化蛋白水平发生变化,这会影响各种细胞过程。涉及的分子靶点和途径包括脂质代谢和蛋白质棕榈酰化的调节 .

类似化合物:

ML348: 溶血磷脂酶2的另一种抑制剂,具有类似的特性,但效力和选择性不同。

ML211: 一种对溶血磷脂酶2具有抑制活性的化合物,但具有不同的化学结构。

VU0155069: 磷脂酶D1的选择性抑制剂,用于比较涉及溶血磷脂酶2抑制剂的研究 .

This compound的独特性: this compound独特之处在于其作为溶血磷脂酶2和酰基蛋白硫酯酶2抑制剂的高选择性和效力。其可逆抑制和选择性靶向这些酶的能力使其成为科学研究和潜在治疗应用中宝贵的工具 .

相似化合物的比较

ML348: Another inhibitor of lysophospholipase 2 with similar properties but different potency and selectivity.

ML211: A compound with inhibitory activity against lysophospholipase 2 but with a different chemical structure.

VU0155069: A selective inhibitor of phospholipase D1, used for comparison in studies involving lysophospholipase 2 inhibitors .

Uniqueness of ML349: this compound is unique due to its high selectivity and potency as an inhibitor of lysophospholipase 2 and acyl protein thioesterase 2. Its reversible inhibition and ability to selectively target these enzymes make it a valuable tool in scientific research and potential therapeutic applications .

属性

IUPAC Name |

(5,5-dioxo-4H-thieno[3,2-c]thiochromen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIJPELUPZUEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ML349 (1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine) is a potent and selective inhibitor of acyl protein thioesterase 2 (APT2). [, ] It acts by competitively binding to the enzyme's active site, preventing the hydrolysis of palmitoylated proteins. [, ] While the exact downstream effects are still being elucidated, inhibiting APT2 can disrupt the palmitoylation cycle of proteins like NRAS, potentially altering their localization and signaling activity. [, ]

A: The molecular formula for this compound is C22H18N2O4S2, and its molecular weight is 438.53 g/mol. [] Information about its spectroscopic data can be found in the original research publications.

A: this compound exhibits high selectivity for APT2 over other serine hydrolases, including its close homolog APT1. [, ] This isoform selectivity makes it a valuable tool for dissecting the specific roles of APT2 in cellular processes. Additionally, this compound's reversible binding to APT2 allows for the study of dynamic palmitoylation events. []

A: Despite the high structural similarity between APT1 and APT2, this compound exhibits remarkable selectivity for APT2. Structural studies revealed that while the overall binding mode is similar, this compound adopts a distinct conformation within the active site of APT2. [] Specifically, the sulfonyl group of this compound forms hydrogen bonds with active site water molecules, indirectly interacting with the catalytic triad and oxyanion hole of APT2. [] These interactions are not observed in the APT1-ML348 complex, highlighting the role of subtle structural differences in achieving selectivity. []

A: While detailed pharmacokinetic data for this compound is limited in the provided literature, a study utilizing a biotinylated version of this compound (biotinylated-ML349) in human cell lysates provided insights into its potential off-target interactions. [] The study identified weak binding to metabolite kinases and flavin-dependent oxidoreductases, likely driven by avidity effects of the biotin tag. [] These findings highlight the importance of further investigating the pharmacokinetic and pharmacodynamic properties of this compound in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)

![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)